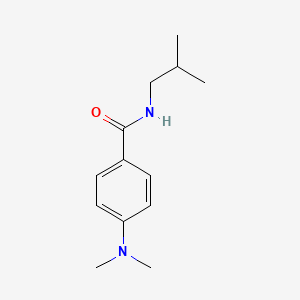
N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine typically involves standard synthetic routes. One common method includes the reaction of appropriate pyrimidine derivatives with butyl and dimethylamine groups under controlled conditions . Industrial production methods may involve bulk custom synthesis, ensuring the compound is available in large quantities for research and application purposes .
Analyse Chemischer Reaktionen
N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in electron transfer processes, influencing various biochemical pathways . Its ability to bind with metal ions, such as copper, highlights its potential in sensor applications .
Vergleich Mit ähnlichen Verbindungen
N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine can be compared with similar compounds like:
N4,N6-dibutyl-1,3,5-triazine-4,6-diamine: This compound is used in similar applications, particularly in dendrimer synthesis and sensor development.
N4-(Sec-butyl)-5-nitropyrimidine-4,6-diamine: Another related compound with similar chemical properties and applications.
Eigenschaften
Molekularformel |
C10H17N5O2 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
4-N-butyl-4-N,6-N-dimethyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H17N5O2/c1-4-5-6-14(3)10-8(15(16)17)9(11-2)12-7-13-10/h7H,4-6H2,1-3H3,(H,11,12,13) |
InChI-Schlüssel |
ULEGWIQJJCCGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)C1=NC=NC(=C1[N+](=O)[O-])NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)




![3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)

